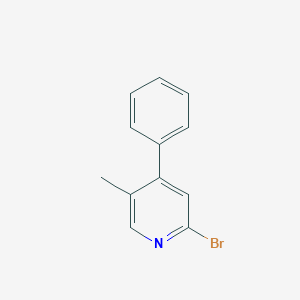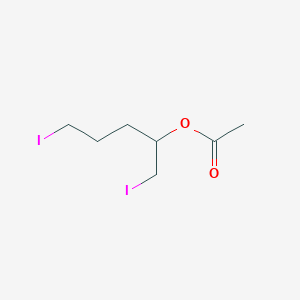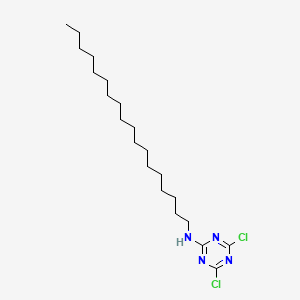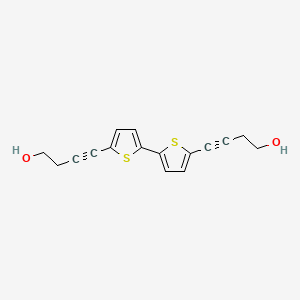
3-Butyn-1-ol, 4,4'-(2,2'-bithiophene)-5,5'-diylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- is a chemical compound with the molecular formula C12H10OS2 It is characterized by the presence of a butynol group and a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- typically involves the coupling of 3-butyn-1-ol with a bithiophene derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions would include the use of appropriate solvents, temperature control, and purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- depends on its specific application. In the context of organic electronics, the bithiophene moiety can facilitate electron transport, while the butynol group can provide sites for further functionalization. The molecular targets and pathways involved would vary based on the specific use case, such as interaction with biological targets in medicinal applications or electronic properties in material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Acetoxybut-1-ynyl)-2,2’-bithiophene: Similar structure with an acetoxy group instead of a hydroxyl group.
4-(5-(2-Thienyl)-2-Thienyl)-3-Butyn-1-ol: Similar structure with variations in the substitution pattern on the bithiophene moiety.
Uniqueness
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- is unique due to its specific combination of a butynol group and a bithiophene moiety, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Propriétés
Numéro CAS |
117205-69-3 |
|---|---|
Formule moléculaire |
C16H14O2S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-[5-[5-(4-hydroxybut-1-ynyl)thiophen-2-yl]thiophen-2-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C16H14O2S2/c17-11-3-1-5-13-7-9-15(19-13)16-10-8-14(20-16)6-2-4-12-18/h7-10,17-18H,3-4,11-12H2 |
Clé InChI |
UTYQUJSIWTUNII-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C2=CC=C(S2)C#CCCO)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
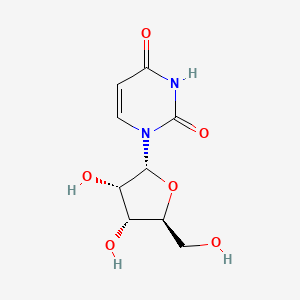
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)
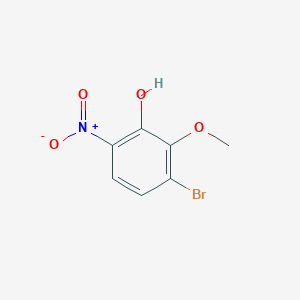
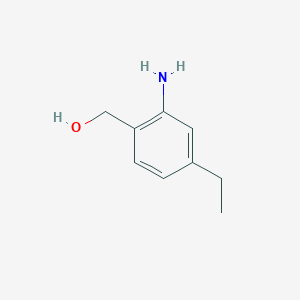

![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
